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Abstract
PF-03814735 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of Aurora

A and Aurora B kinases, serine/threonine kinases that are crucial for the regulation of mitosis.

[1][2] Overexpression of Aurora kinases has been implicated in various human cancers, making

them attractive targets for anticancer therapy. Preclinical studies have demonstrated that PF-
03814735 effectively inhibits Aurora kinase activity, leading to impaired cell division, induction

of polyploidy, and inhibition of tumor growth in a range of in vitro and in vivo models. This

technical guide provides a comprehensive overview of the preclinical data for PF-03814735,

including its in vitro activity, cellular effects, and in vivo efficacy, with a focus on quantitative

data, experimental methodologies, and key signaling pathways.

In Vitro Kinase Inhibitory Activity
PF-03814735 demonstrates potent inhibitory activity against both Aurora A and Aurora B

kinases. In enzymatic assays, it exhibited low nanomolar IC50 values, indicating strong and

specific binding to the kinase active site. The inhibition was determined to be ATP-competitive.

[3]

Table 1: In Vitro Inhibitory Activity of PF-03814735
against Aurora and Other Kinases
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Kinase IC50 (nM)
Percent Inhibition @ 100
nM

Aurora A 0.8 >90%

Aurora B 0.5 >90%

Flt1 Not Reported >90%

FAK Not Reported >90%

TrkA Not Reported >90%

Met Not Reported >90%

FGFR1 Not Reported >90%

Abl Not Reported 50%

Data compiled from multiple sources.[3]

Cellular Activity and Mechanism of Action
In cellular assays, PF-03814735 effectively inhibits the proliferation of a diverse panel of human

cancer cell lines. The primary mechanism of action is the inhibition of Aurora kinase function,

which leads to defects in mitosis, specifically a blockade of cytokinesis, resulting in the

formation of large, polyploid cells.[1][2] This is accompanied by a reduction in the

phosphorylation of histone H3, a key substrate of Aurora B.[1]

Table 2: Anti-proliferative Activity of PF-03814735 in
Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)

HCT-116 Colorectal Carcinoma 42 - 150

HL-60 Promyelocytic Leukemia 42 - 150

A549 Non-Small Cell Lung Cancer 42 - 150

H125 Non-Small Cell Lung Cancer 42 - 150

KTC2 Thyroid Cancer Potent

Data represents a range of reported IC50 values.[3]

Signaling Pathway
The following diagram illustrates the mechanism of action of PF-03814735.
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Mechanism of action of PF-03814735.

In Vivo Efficacy in Xenograft Models
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Oral administration of PF-03814735 has demonstrated significant anti-tumor activity in various

human tumor xenograft models in mice. Efficacy is associated with the inhibition of histone H3

phosphorylation in tumor tissue, confirming target engagement in vivo.

Table 3: In Vivo Antitumor Efficacy of PF-03814735 in
Xenograft Models

Tumor Model Cancer Type Dosing Schedule
Tumor Growth
Inhibition (%)

HCT-116 Colorectal Carcinoma 20 mg/kg, once daily Significant

A2780 Ovarian Carcinoma Not specified Significant

MDA-MB-231 Breast Carcinoma Not specified Significant

Colo-205 Colorectal Carcinoma Not specified Significant

HL-60
Promyelocytic

Leukemia
Not specified Significant

NCI-H82
Small Cell Lung

Cancer

80 mg/kg, weekly vs.

15 mg/kg, daily

More effective with

weekly dosing

Significant tumor growth inhibition was reported, though specific percentages were not always

available in the reviewed literature.[1]

Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study with PF-
03814735.
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Workflow for in vivo xenograft studies.

Experimental Protocols
In Vitro Kinase Assays

Aurora A Kinase Assay (Scintillation Proximity Assay):

Recombinant full-length His-tagged Aurora A protein was expressed in insect cells.

The assay was performed in a 96-well plate format.
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The reaction mixture contained recombinant Aurora A, a biotinylated peptide substrate

(LRRWSLG, ×4), and [γ-33P]ATP.

The reaction was initiated by the addition of ATP and incubated for a defined period.

Streptavidin-coated scintillation proximity assay (SPA) beads were added to capture the

biotinylated peptide substrate.

The incorporation of 33P into the peptide was measured using a scintillation counter.

The inhibitory activity of PF-03814735 was determined by measuring the reduction in

radiolabel incorporation at various compound concentrations.

Aurora B Kinase Assay:

Recombinant full-length His-tagged Aurora B protein was expressed in insect cells.

The assay measured the phosphorylation of a substrate peptide.

The reaction was carried out in the presence of varying concentrations of PF-03814735
and ATP.

The level of peptide phosphorylation was quantified to determine the IC50 of PF-
03814735.

Cellular Assays
Cell Lines and Culture:

Human cancer cell lines such as HCT-116 (colorectal carcinoma), MDA-MB-231 (breast

carcinoma), and HL-60 (promyelocytic leukemia) were used.

Cells were maintained in appropriate culture media (e.g., DMEM or RPMI) supplemented

with 10% fetal bovine serum.

Cell Proliferation Assay:

Cells were seeded in multi-well plates and allowed to adhere overnight.
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Cells were treated with a range of concentrations of PF-03814735 for a specified duration

(e.g., 72 hours).

Cell viability or proliferation was assessed using methods such as Coulter counting or

MTS assay.

IC50 values were calculated from the dose-response curves.

Immunofluorescence Imaging (MDA-MB-231 cells):

MDA-MB-231 cells were cultured on coverslips or in imaging-compatible plates.

Cells were treated with PF-03814735 (e.g., 300 nM for 4 hours) or vehicle.

Cells were fixed, permeabilized, and blocked.

Incubation with primary antibodies against phospho-Aurora A (Thr288), phospho-Aurora B

(Thr232), and/or phospho-histone H3 (Ser10).

Incubation with fluorescently labeled secondary antibodies.

Nuclei were counterstained with DAPI.

Images were acquired using a high-content imaging system.

Cell Cycle Analysis (HCT-116 cells):

HCT-116 cells were treated with PF-03814735 (e.g., 300 nM for 4 or 48 hours) or vehicle.

Cells were harvested, washed, and fixed in ethanol.

Cells were treated with RNase A and stained with propidium iodide (PI).

DNA content was analyzed by flow cytometry to determine the percentage of cells in G1,

S, G2/M, and >4N phases of the cell cycle.[2]

In Vivo Xenograft Studies
Animal Models:
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Female athymic nude mice were typically used.

Human tumor cells (e.g., 3 x 10^6 to 1 x 10^7 HCT-116 cells) were implanted

subcutaneously.

Drug Formulation and Administration:

PF-03814735 was formulated for oral gavage, for example, as a solution in cremophor

EL/ethanol/0.9% saline (12.5%/12.5%/75%).

Efficacy Studies:

Tumors were allowed to reach a predetermined size (e.g., 100-200 mm³).

Mice were randomized into treatment and vehicle control groups.

PF-03814735 was administered orally according to the specified dosing schedule.

Tumor volumes and body weights were measured regularly.

Tumor growth inhibition was calculated at the end of the study.

Pharmacodynamic Analysis:

At various time points after PF-03814735 administration, tumors were excised.

Tumor lysates were prepared and analyzed by Western blotting using an antibody specific

for phospho-histone H3 (Ser10) to assess target engagement.

Conclusion
The preclinical data for PF-03814735 strongly support its development as a potent and orally

active inhibitor of Aurora kinases for cancer therapy. Its robust in vitro and in vivo activity,

coupled with a well-defined mechanism of action, provides a solid foundation for its clinical

evaluation. The detailed methodologies and quantitative data presented in this guide offer

valuable insights for researchers and drug development professionals working in the field of

oncology and kinase inhibitors. Further investigation into predictive biomarkers of response and

combination strategies may help to optimize the clinical application of PF-03814735.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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